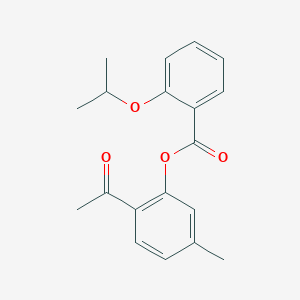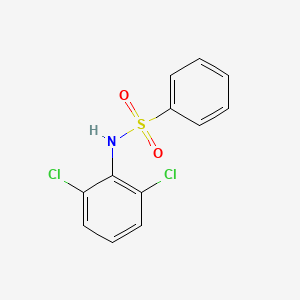![molecular formula C21H25NO3 B7882860 [4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B7882860.png)
[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate is an organic compound that features a phenyl acetate group and a carbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 2,6-bis(propan-2-yl)aniline, is reacted with an appropriate isocyanate to form the carbamoyl intermediate.
Acetylation: The carbamoyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}phenyl benzoate
- 4-{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}phenyl methacrylate
Uniqueness
[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl acetate group and a carbamoyl group makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-13(2)18-7-6-8-19(14(3)4)20(18)22-21(24)16-9-11-17(12-10-16)25-15(5)23/h6-14H,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADQLQISTWZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
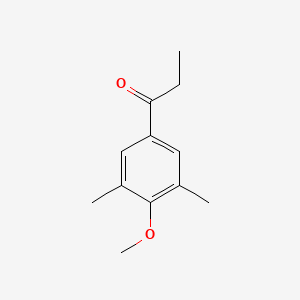
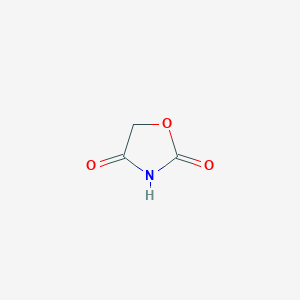
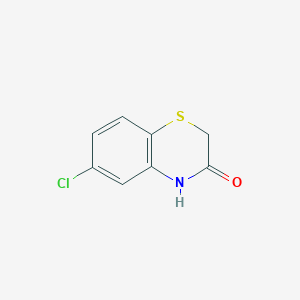
![(3E)-3-[2-(2-ethylpyrazol-3-yl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882821.png)
![(3E)-3-[2-(3-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882830.png)
![3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B7882834.png)
![(3E)-3-[2-(4-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882838.png)
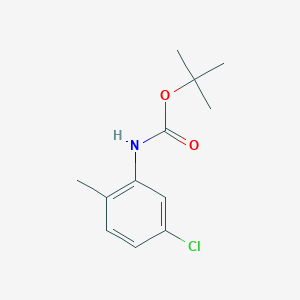
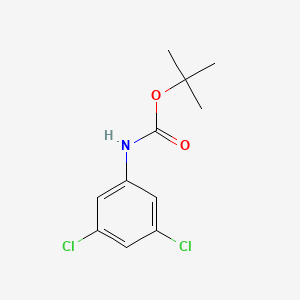
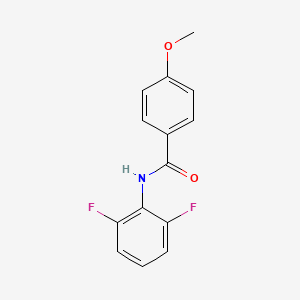
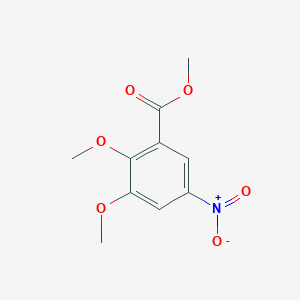
![1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione](/img/structure/B7882880.png)
